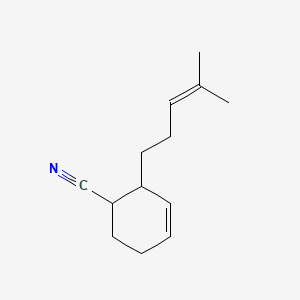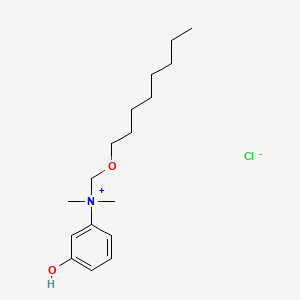
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is a quaternary ammonium compound with a complex structure that includes a dimethylammonium group, a hydroxyphenyl group, and an octyloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride typically involves the reaction of dimethylamine with a hydroxyphenyl derivative and an octyloxymethyl halide. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The octyloxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to membrane proteins and ion channels, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with longer alkyl chains, used as a disinfectant and surfactant.
Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.
Uniqueness
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60045-70-7 |
|---|---|
Molecular Formula |
C17H30ClNO2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-dimethyl-(octoxymethyl)azanium;chloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-4-5-6-7-8-9-13-20-15-18(2,3)16-11-10-12-17(19)14-16;/h10-12,14H,4-9,13,15H2,1-3H3;1H |
InChI Key |
MVWDMZYUSFASFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


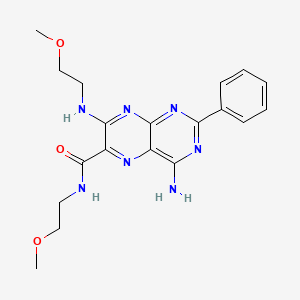
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)

![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
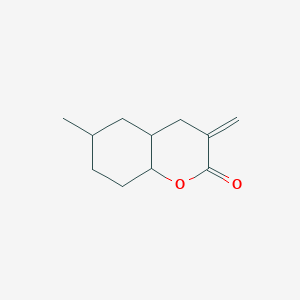


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
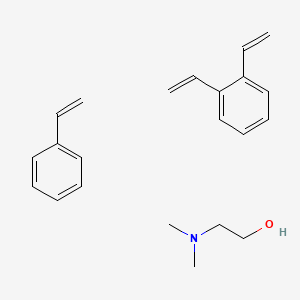
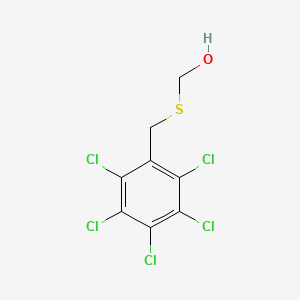
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
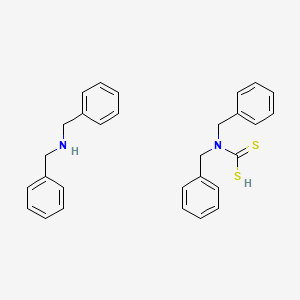
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
